molecular formula C26H24F3N3O4 B14947439 N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

Cat. No.: B14947439
M. Wt: 499.5 g/mol
InChI Key: YPDWYLCKUHZXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the phenoxy and nitrobenzamide intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE shares similarities with other benzamide derivatives and phenoxy compounds.
  • Other similar compounds include various substituted benzamides and phenoxy derivatives with different functional groups.

Uniqueness

The uniqueness of N-[2-(3,4-DIMETHYLPHENOXY)-5-(TRIFLUOROMETHYL)PHENYL]-3-NITRO-4-(1-PYRROLIDINYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24F3N3O4

Molecular Weight

499.5 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide

InChI

InChI=1S/C26H24F3N3O4/c1-16-5-8-20(13-17(16)2)36-24-10-7-19(26(27,28)29)15-21(24)30-25(33)18-6-9-22(23(14-18)32(34)35)31-11-3-4-12-31/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,30,33)

InChI Key

YPDWYLCKUHZXIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC(=C(C=C3)N4CCCC4)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.